2-Hydroxymethyl Olanzapine-d3

LC-MS/MS Internal Standard Bioanalysis

2-Hydroxymethyl Olanzapine-d3 is the structurally identical, +3 Da isotopologue required for accurate LC-MS/MS quantification of the olanzapine metabolite. Unlike unlabeled 2-hydroxymethyl olanzapine (indistinguishable from the analyte) or olanzapine-d3 (different retention and ionization), only this compound provides true co-elution and matrix-effect compensation to meet ICH M10 and FDA Bioanalytical Method Validation guidelines. It is essential for clinical TDM studies assessing CYP1A2-mediated metabolism, forensic toxicology, and pharmaceutical stability-indicating assays. Order the definitive internal standard to eliminate ion-suppression errors and ensure audit-ready method validation.

Molecular Formula C17H20N4OS
Molecular Weight 331.5 g/mol
Cat. No. B12390433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxymethyl Olanzapine-d3
Molecular FormulaC17H20N4OS
Molecular Weight331.5 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=NC3=CC=CC=C3NC4=C2C=C(S4)CO
InChIInChI=1S/C17H20N4OS/c1-20-6-8-21(9-7-20)16-13-10-12(11-22)23-17(13)19-15-5-3-2-4-14(15)18-16/h2-5,10,19,22H,6-9,11H2,1H3/i1D3
InChIKeyFPDIERBPQFAFSI-FIBGUPNXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydroxymethyl Olanzapine-d3: Procurement and Technical Specification Overview


2-Hydroxymethyl Olanzapine-d3 (CAS 1190006-36-0) is a deuterated isotopologue of 2-hydroxymethyl olanzapine, a known metabolite and oxidative degradation product of the atypical antipsychotic drug olanzapine [1]. The compound incorporates three deuterium atoms at the N-methyl position of the piperazine ring, yielding a molecular formula of C₁₇H₁₇D₃N₄OS and a monoisotopic mass of approximately 331.15 Da . As a stable isotope-labeled internal standard (SIL-IS), this compound is specifically designed for use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays to enable accurate, precise, and matrix-corrected quantification of its unlabeled counterpart in complex biological matrices .

Why 2-Hydroxymethyl Olanzapine-d3 Cannot Be Substituted by Unlabeled or Parent Deuterated Analogs in Quantitative Bioanalysis


Substituting 2-Hydroxymethyl Olanzapine-d3 with the unlabeled metabolite (2-Hydroxymethyl Olanzapine) or with a deuterated parent compound (e.g., Olanzapine-d3) introduces fundamental analytical errors that invalidate quantitative LC-MS/MS workflows. The unlabeled compound is chemically identical to the target analyte and is indistinguishable in the mass spectrometer, rendering it entirely unsuitable as an internal standard [1]. Conversely, while parent olanzapine-d3 provides isotopic differentiation from olanzapine, it exhibits different physicochemical properties—including distinct retention time behavior and ionization efficiency in electrospray ionization—compared to the hydroxymethyl metabolite, preventing effective co-elution and adequate compensation for matrix effects, extraction variability, and ion suppression [2]. This specificity gap necessitates a deuterated analog that precisely mirrors the target metabolite's structure and chromatographic behavior.

2-Hydroxymethyl Olanzapine-d3: Quantifiable Differentiation and Analytical Performance Evidence


Deuterium Incorporation Confers +3 Da Mass Shift Relative to Unlabeled Metabolite for MS Differentiation

2-Hydroxymethyl Olanzapine-d3 incorporates three deuterium atoms at the N-methyl position, resulting in a monoisotopic mass of approximately 331.15 Da, which is 3.02 Da greater than the unlabeled 2-Hydroxymethyl Olanzapine (328.13 Da) . This mass shift enables the mass spectrometer to distinguish the internal standard from the endogenous analyte during multiple reaction monitoring (MRM) acquisition without cross-interference [1].

LC-MS/MS Internal Standard Bioanalysis

Structural Specificity: Distinct Chromatographic Behavior Compared to Parent Olanzapine-d3

2-Hydroxymethyl Olanzapine-d3 is the direct deuterated analog of the hydroxymethyl metabolite, whereas Olanzapine-d3 is the deuterated analog of the parent drug [1]. The presence of the polar hydroxymethyl group (-CH₂OH) confers increased hydrophilicity and a distinct reversed-phase LC retention time (RT) relative to the parent compound . Specifically, 2-hydroxymethylolanzapine has been reported with an RT of approximately 2.9 minutes under one validated LC-MS/MS method, compared to 6.6 minutes for olanzapine . Using the parent deuterated standard (Olanzapine-d3) for metabolite quantification would therefore result in non-co-elution, leading to differential matrix effects and compromised quantitative accuracy [2].

Chromatography Internal Standard Method Validation

Isotopic Purity: Vendor-Specified ≥98% Purity for Method Reproducibility

Vendor technical specifications for 2-Hydroxymethyl Olanzapine-d3 (LY-290411-d3) indicate a purity of ≥98% . This high isotopic and chemical purity minimizes the presence of unlabeled or chemically similar impurities that could interfere with accurate quantitation. In contrast, the unlabeled 2-Hydroxymethyl Olanzapine reference standard from the same vendor is specified at 98.45% purity, a comparable but distinct specification .

Quality Control Procurement Analytical Standards

Recommended Research and Industrial Applications for 2-Hydroxymethyl Olanzapine-d3


LC-MS/MS Method Development and Validation for Quantifying the 2-Hydroxymethyl Olanzapine Metabolite

This compound is the definitive choice for developing a robust and validated LC-MS/MS method for quantifying the 2-hydroxymethyl olanzapine metabolite in human plasma or serum. Its use as an internal standard directly supports compliance with ICH M10 and FDA Bioanalytical Method Validation guidelines [1] by correcting for extraction recovery, matrix effects, and instrumental variability. The +3 Da mass shift ensures specificity (see Section 3, Evidence 1), while its structural identity with the analyte ensures co-elution and accurate compensation for ion suppression (see Section 3, Evidence 2).

Therapeutic Drug Monitoring (TDM) and Pharmacokinetic (PK) Studies of Olanzapine Metabolism

In clinical pharmacology and TDM settings, the accurate measurement of the 2-hydroxymethyl olanzapine metabolite is critical for understanding patient-specific metabolic rates and potential drug-drug interactions involving CYP1A2 . 2-Hydroxymethyl Olanzapine-d3 provides the necessary analytical precision to quantify low-level metabolite concentrations across a wide dynamic range, which is essential for generating reliable pharmacokinetic parameters and correlating metabolite exposure with clinical outcomes or adverse effects [2].

Pharmaceutical Quality Control and Impurity Profiling in Olanzapine Drug Products

2-Hydroxymethyl olanzapine is a known oxidative degradation product of olanzapine, formed in aqueous solutions and accounting for approximately 25–50% of drug loss under certain conditions [3]. 2-Hydroxymethyl Olanzapine-d3 serves as a high-purity, isotopically distinct internal standard for developing stability-indicating HPLC or LC-MS methods used in pharmaceutical QC laboratories. Its use ensures precise quantification of this specific degradation impurity, supporting shelf-life determination and compliance with ICH stability guidelines.

Forensic Toxicology and Post-Mortem Olanzapine Analysis

Given olanzapine's known instability in biological fluids and its frequent presence in post-mortem toxicology cases [3], accurate quantification of both parent drug and its metabolites is essential. 2-Hydroxymethyl Olanzapine-d3 enables forensic laboratories to implement validated, matrix-corrected LC-MS/MS methods for determining the 2-hydroxymethyl metabolite in blood and tissue specimens, overcoming analytical challenges posed by sample degradation and complex post-mortem matrices .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Hydroxymethyl Olanzapine-d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.